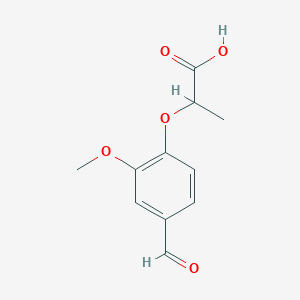

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a multifunctional molecule that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceutical chemistry. The presence of the amino, nitro, and carbonitrile groups in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to the compound of interest . This method involves the use of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile, yielding products in moderate to high yields. Another related synthesis approach is the catalyst-free reaction in aqueous media to produce 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes for pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that the molecule consists of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with various degrees of coplanarity and dihedral angles between the rings . Similarly, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate has been determined, showing a nearly planar pyran ring and specific dihedral angles between the pyran and phenyl rings . These structural analyses provide insights into the conformation and geometry of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by their functional groups. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in forming Schiff bases, which exhibit antimicrobial activity . Additionally, the coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile to produce (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile showcases the reactivity of the amino and nitro groups in pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . The electronic properties, such as HOMO and LUMO energies, are also crucial and can be calculated using computational methods like density functional theory (DFT), providing further understanding of the compound's reactivity and stability . These analyses are essential for predicting the behavior of pyrazole derivatives in various chemical environments and for designing new compounds with desired properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Methodology : A green, efficient procedure for synthesizing derivatives of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile. This method employs various spectroscopic studies for structural confirmation, such as IR, NMR, HRMS, UV–vis spectroscopy, and X-ray single-crystal determination (Al‐Azmi & Shalaby, 2018).

Crystallographic Studies : X-ray diffraction techniques have been used to determine the crystal structures of similar carbonitrile compounds. These studies help in understanding the molecular geometry and stability, providing insights into the potential applications of these compounds in various fields (Sharma et al., 2015).

Applications in Antiviral Research

- Antiviral Compounds Synthesis : Derivatives of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile have been used as precursors in the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives. Some of these derivatives have shown promising antiviral activity against Herpes Simplex Virus type-1 (HSV-1), highlighting their potential in developing antiviral drugs (Shamroukh et al., 2007).

Antimicrobial Activity

- Potential in Antimicrobial Agents : Certain derivatives synthesized using 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile have been screened and evaluated for their antimicrobial properties. These studies indicate the potential of such compounds as effective antimicrobial agents (El-ziaty et al., 2016).

Photostability and Photochemical Properties

- Photostability Concerns : Investigations into the photostability of similar pyran-3-carbonitriles have revealed that exposure to LED daylight can lead to photo-induced degradation, affecting their biological activity. This highlights the need for considering photostability in the practical applications of these compounds (Silva et al., 2021).

Diverse Chemical Applications

- Versatile Chemical Synthesis : The compound and its derivatives offer a versatile platform for synthesizing a range of chemical structures, such as Schiff bases and other novel compounds, showcasing its utility in diverse chemical synthesis applications (Puthran et al., 2019).

Safety And Hazards

Orientations Futures

The future directions of research on similar compounds include the development of novel carbonic anhydrase IX (CA IX) inhibitors , and the exploration of their potential applications in various fields such as catalysis, solid phase extraction, synthesis, antibacterial, anti-inflammatory, and antitumor agents .

Propriétés

IUPAC Name |

3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYYQMDXMZFDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379188 |

Source

|

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

219930-67-3 |

Source

|

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)